molecular formula C23H24N4O5S2 B11206068 N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B11206068
M. Wt: 500.6 g/mol
InChI Key: GJEBPTQDYSTUCN-UHFFFAOYSA-N
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Description

N-[2-(2-METHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a thienopyrazole core and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-METHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrazole core, followed by the introduction of the sulfonyl and benzamide groups. Key steps include:

    Formation of the Thienopyrazole Core: This involves cyclization reactions using appropriate precursors under controlled conditions.

    Functional Group Introduction: The sulfonyl and benzamide groups are introduced through nucleophilic substitution and coupling reactions, respectively.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-METHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(2-METHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: The compound’s properties make it a candidate for use in the development of advanced materials.

    Biological Studies:

Mechanism of Action

The mechanism by which N-[2-(2-METHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrazole Derivatives: Compounds with similar core structures but different functional groups.

    Sulfonyl Benzamides: Compounds with similar sulfonyl and benzamide groups but different core structures.

Uniqueness

N-[2-(2-METHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H24N4O5S2

Molecular Weight

500.6 g/mol

IUPAC Name

N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C23H24N4O5S2/c1-16-6-2-3-7-21(16)27-22(19-14-33(29,30)15-20(19)25-27)24-23(28)17-8-10-18(11-9-17)34(31,32)26-12-4-5-13-26/h2-3,6-11H,4-5,12-15H2,1H3,(H,24,28)

InChI Key

GJEBPTQDYSTUCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5

Origin of Product

United States

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